2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

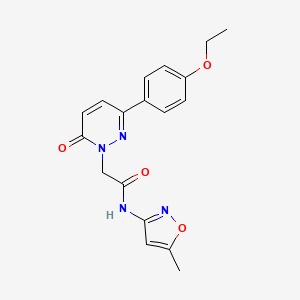

This compound features a pyridazinone core substituted at the 3-position with a 4-ethoxyphenyl group and an acetamide linker terminating in a 5-methylisoxazol-3-yl moiety.

Properties

IUPAC Name |

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-3-25-14-6-4-13(5-7-14)15-8-9-18(24)22(20-15)11-17(23)19-16-10-12(2)26-21-16/h4-10H,3,11H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOIKNXUIYDSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.4 g/mol . The compound features a pyridazinone core, an ethoxyphenyl group, and an isoxazole moiety, contributing to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of similar pyridazinone derivatives. For instance, compounds with related structures have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) . The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2b | MDA-MB-468 | 5.0 | Akt phosphorylation inhibition |

| Compound 2f | MCF-7 | 7.2 | EGFR signaling inhibition |

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Specifically, it may act as an inhibitor of enzymes associated with cancer progression and inflammation. For example, similar compounds have been shown to inhibit autotaxin, an enzyme linked to tumor growth and metastasis .

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : By interacting with specific enzymes, the compound may disrupt metabolic pathways crucial for cancer cell survival.

- Receptor Modulation : The presence of the isoxazole group suggests potential interactions with various receptors, possibly altering cellular signaling.

- Apoptosis Induction : Some studies indicate that related compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

- Study on Breast Cancer Cell Lines : A study evaluated a series of pyridazinone derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that certain structural modifications enhanced their potency against MDA-MB-468 cells compared to standard treatments like gefitinib .

- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and improved survival rates, suggesting that these compounds could be developed into therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

- Chloro-substituted Pyridazinones: Example: N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (). Key Differences: Chlorine atoms at the 4,5-positions increase electronegativity and steric bulk compared to the ethoxy group in the target compound. This may enhance metabolic stability but reduce solubility. Synthesis: Achieved via acid chloride coupling (79% yield) .

- Methyl-substituted Pyridazinones: Example: Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives (). Synthesis: One-pot methods using amino acid esters and azides .

Acetamide-Linked Substituents

- Antipyrine Hybrids: Example: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (). Key Differences: Antipyrine moieties introduce additional hydrogen-bonding sites but increase molecular weight.

Cyclopropylamine Derivatives :

- Example : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide ().

- Key Differences : Cyclopropyl groups enhance metabolic resistance but may complicate synthesis. The target compound’s isoxazole offers a balance of simplicity and functionality.

- Synthesis : HBTU-mediated coupling (yield unspecified) .

Ethoxyphenyl-Containing Analogs

- Indazole Derivatives: Example: 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (). Key Differences: The indazole core replaces pyridazinone, altering electronic properties and binding affinity. The ethoxyphenyl group is retained, suggesting shared pharmacokinetic profiles. Synthesis: Pd-catalyzed cross-coupling and deprotection steps .

Research Implications and Gaps

- Synthetic Optimization : The target compound’s synthesis may benefit from methods in (acid chloride coupling) or (HBTU-mediated coupling), but yield optimization is needed.

- Physicochemical Properties : The ethoxy group likely enhances solubility compared to chloro or methyl analogs, while the isoxazole balances steric demand and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.